molecular formula C13H11NO2 B6366524 4-(3-Acetylphenyl)-2-hydroxypyridine CAS No. 1261925-20-5

4-(3-Acetylphenyl)-2-hydroxypyridine

Cat. No.: B6366524
CAS No.: 1261925-20-5
M. Wt: 213.23 g/mol
InChI Key: IZCFCNOIAYHAAQ-UHFFFAOYSA-N
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Description

4-(3-Acetylphenyl)-2-hydroxypyridine is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at position 2 and a 3-acetylphenyl group at position 2. The hydroxyl group at position 2 enables tautomerism between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms, a property critical to its chemical reactivity and interactions .

Properties

IUPAC Name

4-(3-acetylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9(15)10-3-2-4-11(7-10)12-5-6-14-13(16)8-12/h2-8H,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCFCNOIAYHAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682735
Record name 4-(3-Acetylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-20-5
Record name 4-(3-Acetylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Acetylphenyl)-2-hydroxypyridine can be achieved through several synthetic routes. One common method involves the condensation of 3-acetylphenylboronic acid with 2-hydroxypyridine under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in an organic solvent such as toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100-120°C) for several hours.

Industrial Production Methods: In an industrial setting, the production of 4-(3-Acetylphenyl)-2-hydroxypyridine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Acetylphenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 4-(3-Acetylphenyl)-2-pyridone.

    Reduction: 4-(3-Hydroxyphenyl)-2-hydroxypyridine.

    Substitution: 4-(3-Nitrophenyl)-2-hydroxypyridine or 4-(3-Halophenyl)-2-hydroxypyridine.

Scientific Research Applications

4-(3-Acetylphenyl)-2-hydroxypyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(3-Acetylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical properties of 4-(3-Acetylphenyl)-2-hydroxypyridine with related 2-hydroxypyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Melting Point (°C) Key Spectral Data (IR, NMR)
4-(3-Acetylphenyl)-2-hydroxypyridine C₁₃H₁₁NO₂ 213.23 4-(3-acetylphenyl) Not reported IR: ~1700 cm⁻¹ (C=O stretch)
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine C₁₂H₈FNO₃ 233.19 4-(4-carboxy-3-fluorophenyl) Not reported ¹H NMR: δ 8.2 (aromatic H)
6-Chloro-2-hydroxypyridine C₅H₄ClNO 129.55 6-chloro Not reported X-ray: Bond lengths ~1.36 Å (C-O)
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-... Varies 466–545 Multiple substituents 268–287 IR: 1650–1700 cm⁻¹ (C=O, C=N)

Key Observations :

  • Substituent Effects : The acetyl group in 4-(3-Acetylphenyl)-2-hydroxypyridine contributes to a higher molecular weight compared to simpler derivatives like 6-chloro-2-hydroxypyridine. The carboxy-fluorophenyl analog () has enhanced polarity due to the carboxylic acid and fluorine substituents, likely improving aqueous solubility .
  • Tautomerism : 2-Hydroxypyridine derivatives exhibit lactim-lactam tautomerism. Computational studies on 6-chloro-2-hydroxypyridine suggest that substituents influence the equilibrium, with electron-withdrawing groups stabilizing the lactam form .

Spectroscopic and Analytical Data

  • IR Spectroscopy: The acetyl group’s carbonyl stretch (~1700 cm⁻¹) is a diagnostic feature, distinct from carboxylic acid derivatives (1680–1720 cm⁻¹) .
  • ¹H NMR : Aromatic protons in 4-(3-Acetylphenyl)-2-hydroxypyridine are expected near δ 7.5–8.5 ppm, similar to analogs in and .

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